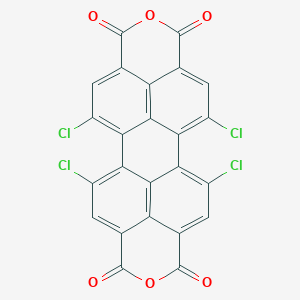

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride

Overview

Description

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is a perylene derivative used in the preparation of fluorofluorescent perylene bisimides for use in perfluorinated liquids . The fluorescence of this compound has made it a viable target for use as fluorescent liquid crystals .

Synthesis Analysis

A family of novel unsymmetrical “peri”-substituted perylene-3,4,9,10-tetracarboxylic acid derivatives, with 1,6,7,12-tetrachloro-substituents at the bay-positions, has been synthesized . To synthesize these new compounds, pure 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester has been employed as the precursor and the structural modifications have been carried out exclusively at the “peri” positions in an efficient manner .Molecular Structure Analysis

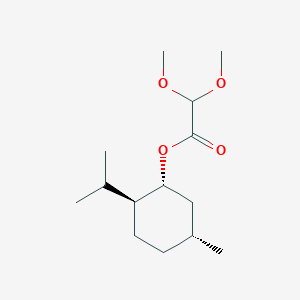

The molecular formula of this compound is C24H4Cl4O6 . The molecular weight is 530.10 .Chemical Reactions Analysis

The redox and optical properties of the novel unsymmetrical “peri”-substituted perylene-3,4,9,10-tetracarboxylic acid derivatives have been explored with the intent of unveiling opto-electronic characteristics of these newly synthesized compounds .Physical And Chemical Properties Analysis

The predicted density of this compound is 1.962±0.06 g/cm3 . The predicted boiling point is 757.1±55.0 °C .Scientific Research Applications

Synthesis and Chemical Transformations

Facile Transformation into Chromophores

Zagranyarski et al. (2012) reported an efficient synthesis method transforming 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride into strong donor-acceptor chromophores, which is a significant development in organic chemistry (Zagranyarski et al., 2012).

Novel Derivatives and Electrochemical Properties

Dubey et al. (2016) synthesized a family of novel unsymmetrical "peri"-substituted derivatives from 1,6,7,12-tetrachloroperylene tetracarboxylic acid, exploring their redox and optical properties to understand the opto-electronic characteristics of these compounds (Dubey et al., 2016).

Synthesis of Tetrabromo Analogues

Wang Hu (2015) conducted a study focusing on synthesizing tetrabromo analogues from this compound (Wang Hu, 2015).

Opto-Electronic and Material Applications

New Dyes and Colorants

Paluszkiewicz et al. (2016) created aliphatic esters of 1,6,7,12-tetrachloroperylene tetracarboxylic acid for use as potential fluorescent light-stable colorants, particularly for high-visibility safety wear (Paluszkiewicz et al., 2016).

Highly Soluble Amino-Substituted Derivatives

Chen et al. (2015) synthesized 1,6- and 1,7-regioisomers of diamino-substituted derivatives, showing significant differences in optical characteristics and solvatochromism in the near-infrared region (Chen et al., 2015).

Scalable Synthesis for Advanced Material Applications

Dubey et al. (2015) developed a robust and scalable procedure for synthesizing 1,6,7,12-tetrachloroperylene tetracarboxy bisanhydride, showcasing its potential as a highly valuable synthon for advanced materials (Dubey et al., 2015).

Synthesis of Soluble Monoamino-Substituted Derivatives

Chen and Chang (2014) reported the synthesis of monoamino-substituted derivatives, demonstrating unique charge transfer emission and solvatochromism in the near-infrared region (Chen & Chang, 2014).

Other Notable Applications

Formation of Nonaromatic Polyimides

Matsumoto (1999) synthesized novel tetracarboxylic dianhydride bearing a cycloaliphatic structure, indicating potential applications in creating nonaromatic polyimides (Matsumoto, 1999).

Development of Water-Resistant Sulfonated Polyimides

Zhang et al. (2010) focused on synthesizing sulfonated polyimides from a novel sulfonated dianhydride, suggesting potential in water-resistant materials (Zhang et al., 2010).

Mechanism of Action

Target of Action

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is primarily used in the preparation of fluorofluorescent perylene bisimides for use in perfluorinated liquids . The compound’s primary targets are therefore the molecules within these liquids that interact with the fluorescent properties of the perylene bisimides.

Mode of Action

The compound interacts with its targets by emitting fluorescence when exposed to certain wavelengths of light . This fluorescence is a result of the compound’s unique electronic structure, which allows it to absorb light at specific wavelengths and then re-emit it at a longer wavelength .

Biochemical Pathways

The compound’s fluorescence properties suggest that it may interact with pathways involving light absorption and emission, such as those found in photoreceptors .

Pharmacokinetics

Given its use in perfluorinated liquids, it is likely that the compound has high stability and low reactivity

Result of Action

The primary result of the compound’s action is the emission of fluorescence when exposed to certain wavelengths of light . This makes it a valuable tool in applications that require the detection or measurement of light, such as in certain types of microscopy or in the development of fluorescent liquid crystals .

Action Environment

The efficacy and stability of this compound are likely influenced by environmental factors such as light intensity and wavelength, temperature, and the chemical composition of the surrounding environment . For example, the compound’s fluorescence properties may be affected by changes in light conditions or by interactions with other molecules in its environment .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

11,14,22,26-tetrachloro-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H4Cl4O6/c25-9-1-5-13-6(22(30)33-21(5)29)2-11(27)17-18-12(28)4-8-14-7(23(31)34-24(8)32)3-10(26)16(20(14)18)15(9)19(13)17/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRXZLAMYLGXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C4C(=C1Cl)C5=C(C=C6C7=C5C(=C(C=C7C(=O)OC6=O)Cl)C4=C(C=C3C(=O)OC2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H4Cl4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156028-26-1 | |

| Record name | 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride contribute to the properties of the TAP-COF material?

A1: this compound serves as a key building block in the synthesis of TAP-COF []. It reacts with 5,10,15,20-tetrakis (4-aminophenyl)porphyrin iron(III) through a condensation reaction, forming the framework structure of the COF. The perylene core of the dianhydride contributes to the electron-accepting (n-type) nature of the TAP-COF, while the porphyrin component acts as an electron donor. This donor-acceptor structure facilitates efficient electron transport within the material, contributing to its enhanced peroxidase-like catalytic activity [].

Q2: What are the advantages of using a COF like TAP-COF in biosensing applications compared to other materials?

A2: TAP-COF offers several advantages for biosensing compared to other materials:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)

![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)